molecular formula C22H17ClN2O4 B13145207 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione CAS No. 88605-50-9

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione

Cat. No.: B13145207
CAS No.: 88605-50-9
M. Wt: 408.8 g/mol
InChI Key: PUDYNNDRZPNNOE-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative of high interest in chemical and biomedical research. As a member of the 9,10-anthraquinone family, this compound is characterized by its chloro and phenoxyethoxy substitutions on the anthracene core, which are strategic modifications known to influence its electronic properties and biomolecular interactions . A primary research application for disubstituted anthracene-9,10-dione derivatives is in the investigation of potential anticancer agents . These compounds are studied for their ability to interact reversibly with DNA, potentially through intercalation, which can disrupt DNA replication and lead to cytotoxic effects in vitro . The specific side chains, such as the phenoxyethoxy group in this compound, are postulated to facilitate binding by occupying the DNA grooves, a mechanism that may confer distinct cytotoxic properties different from simpler anthraquinones . This compound is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

CAS No.

88605-50-9

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)19-18(21(14)26)16(24)11-17(20(19)25)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2

InChI Key

PUDYNNDRZPNNOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Starting Material and Core Anthraquinone Preparation

The synthesis typically begins with 1,4-dihydroxyanthraquinone (quinizarin) , a commercially available anthraquinone derivative. Quinizarin serves as the base scaffold for subsequent functionalization due to its reactive hydroxyl groups at positions 1 and 4 on the anthraquinone ring system.

Formation of 1,4-Ditosylanthraquinone Intermediate

A key intermediate in the preparation is 1,4-ditosylanthraquinone , formed by reacting quinizarin with a sulfonyl chloride such as p-toluenesulfonyl chloride in the presence of a base like triethylamine. This reaction is generally carried out in an organic solvent such as methylene chloride at mild temperatures (room temperature to about 40-50°C). The tosyl groups serve as good leaving groups facilitating subsequent nucleophilic substitution.

Step Reagents & Conditions Outcome
Quinizarin + p-toluenesulfonyl chloride Methylene chloride, triethylamine, 25-50°C, reflux 1,4-Ditosylanthraquinone (stable, isolable intermediate)

Synthesis of Monoamino-Monotosylanthraquinone Intermediate

The next step involves selective substitution of one tosyl group by an amine to form a monoamino-monotosylanthraquinone intermediate. This is achieved by reacting 1,4-ditosylanthraquinone with an excess of a primary or secondary amine under reflux in methylene chloride or other organic solvents. The reaction time ranges from 5 to 24 hours and is monitored by thin-layer chromatography (TLC) to track the conversion.

Step Reagents & Conditions Outcome
1,4-Ditosylanthraquinone + Primary/Secondary amine Methylene chloride, reflux, 5-24 h Monoamino-monotosylanthraquinone intermediate

Preparation of 1,4-Diaminoanthraquinone Derivative

The final substitution step converts the remaining tosyl group into an amino group by reaction with an excess of a suitable amine (aromatic or aliphatic). This step is typically conducted in a solvent with a high dielectric constant such as pyridine or dimethyl sulfoxide (DMSO) . For aromatic amines, higher temperatures (~180°C in DMSO) are preferred, while aliphatic amines react at milder temperatures (~100°C in pyridine). The reaction time varies from 3 to 24 hours, with progress monitored by TLC.

Step Reagents & Conditions Outcome
Monoamino-monotosylanthraquinone + Excess amine Pyridine (~100°C) or DMSO (~180°C), 3-24 h 1,4-Diaminoanthraquinone derivative

While the primary literature focuses on the 1,4-diamino substitution, the introduction of the 7-chloro substituent and the 2-(2-phenoxyethoxy) group requires additional steps involving selective halogenation and etherification:

  • 7-Chloro substitution can be introduced by chlorination of the anthraquinone ring using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions to achieve regioselective substitution at position 7.

  • The 2-(2-phenoxyethoxy) substituent is typically introduced by nucleophilic substitution of a suitable leaving group at position 2 (such as a halogen or tosylate) with 2-phenoxyethanol or its derivatives under basic conditions.

These steps usually follow or precede the diamino substitution depending on the synthetic route chosen, and require careful control of reaction conditions to avoid side reactions.

Purification and Characterization

After synthesis, the crude product is purified by:

  • Extraction with organic solvents (e.g., methylene chloride),
  • Washing with aqueous acid (e.g., 10% HCl) and water,
  • Drying over anhydrous magnesium sulfate,
  • Chromatographic purification using silica gel or alumina columns,
  • Recrystallization from ethanol/water mixtures.

Characterization is performed by melting point determination, spectral analysis (UV-Vis, IR, NMR), and thin-layer chromatography to confirm purity and structure.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Tosylation of quinizarin p-Toluenesulfonyl chloride, triethylamine, methylene chloride, 25-50°C 1,4-Ditosylanthraquinone Stable intermediate, isolated in high yield
2 Mono-substitution with amine Excess primary/secondary amine, methylene chloride, reflux 5-24 h Monoamino-monotosylanthraquinone Monitored by TLC
3 Second amine substitution Excess amine, pyridine (~100°C) or DMSO (~180°C), 3-24 h 1,4-Diaminoanthraquinone derivative Aromatic amines require higher temp in DMSO
4 Halogenation (7-chloro substitution) Sulfuryl chloride or N-chlorosuccinimide, controlled conditions 7-Chloro substituted anthraquinone Regioselective chlorination
5 Etherification (2-(2-phenoxyethoxy)) 2-Phenoxyethanol or derivative, base, suitable solvent 2-(2-Phenoxyethoxy) substituted anthraquinone Nucleophilic substitution at position 2
6 Purification Extraction, chromatography, recrystallization Pure 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione Confirmed by spectral and chromatographic methods

Research Findings and Notes

  • The method of using tosylated intermediates for selective amination is well-established and offers high yields and purity for 1,4-diaminoanthraquinones.

  • The choice of solvent and temperature is critical for controlling regioselectivity and reaction completeness, especially when aromatic amines are used.

  • Introduction of halogen and ether substituents requires additional functional group transformations that are compatible with the sensitive anthraquinone core.

  • The compound’s synthesis routes are supported by patent literature and peer-reviewed studies, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino, chloro, and phenoxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and phenoxyethoxy derivatives.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance pigments and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound differs from other anthraquinones in its substitution pattern. Key comparisons include:

Compound Name Substituents Key Functional Features
Target Compound 1,4-diamino, 7-chloro, 2-(2-phenoxyethoxy) High lipophilicity (logP ~2.2†), potential cytotoxicity, steric hindrance from phenoxyethoxy
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 2,3-dibutylamino Lower steric bulk, moderate lipophilicity (logP ~1.8‡), strong cytotoxicity (IC50 ~1.1–13.0 µg/mL)
1,4-Dimethoxyanthracene-9,10-dione (5) 1,4-dimethoxy Electron-donating groups, lower bioactivity, higher solubility in polar solvents
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione 1,4-dihydroxy, 2,5-dimethoxy, 7-methyl High polarity (PSA 93.06), moderate logP (2.20), limited membrane permeability

†Estimated based on analogous structures ; ‡Approximated from alkyl chain contributions.

Physicochemical Properties

  • Solubility: The phenoxyethoxy group in the target compound likely reduces aqueous solubility compared to methoxy or hydroxy derivatives (e.g., 5, ).
  • Thermal Behavior: Anthracene-9,10-dione derivatives typically show volatilization post-melting (~200–300°C). The chloro substituent may elevate melting points relative to alkylamino analogs .

Analytical Challenges

  • Chromatography: The target compound’s Rf is expected to differ significantly from simpler aminoanthraquinones (e.g., 5a: Rf 0.33 vs. 5b: Rf 0.67) due to its bulky substituents .
  • Mass Spectrometry : Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) would aid detection, but pseudo-suppression effects in mixtures (as seen in ) could complicate analysis.

Biological Activity

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure features two amino groups, a chloro substituent, and a phenoxyethoxy side chain, which contribute to its unique biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and other fields due to its interactions with biological macromolecules.

Research indicates that anthraquinone derivatives, such as 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione, exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens. For example, anthraquinone derivatives have demonstrated in vitro activity against Candida albicans and other dermatophytes .
  • Anticancer Properties : The structural features of this compound allow it to interact with DNA and proteins, potentially leading to antitumor effects. It has been noted that certain anthracenediones can inhibit cell proliferation in cancer cell lines .

Binding Affinity Studies

Studies have focused on the binding affinity of 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione with biological macromolecules. Its planar aromatic system enhances its ability to intercalate into DNA, which is crucial for its anticancer activity. The compound's interactions with proteins have also been explored, suggesting potential roles in enzyme inhibition and modulation of cellular pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione:

Compound NameStructural FeaturesBiological Activity
1,4-DiaminoanthraquinoneLacks chloro and phenoxyethoxy groupsModerate anticancer activity
1-Amino-4-chloroanthraquinoneContains an amino group but lacks the phenoxyethoxy side chainLower biological activity
1-HydroxyanthraquinoneHydroxy group instead of amino and chloroExhibits different solubility and reactivity

The unique combination of functional groups in 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione enhances its biological activity compared to these other derivatives.

Antimicrobial Activity

In a study evaluating various anthraquinone derivatives for antimicrobial properties, 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione was tested against a range of bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound exhibited strong inhibitory effects.
  • Escherichia coli : Moderate activity was observed.

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Research

Another study focused on the anticancer potential of anthraquinone derivatives highlighted the efficacy of 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione in inhibiting the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

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